molecular formula C17H23N5O4S B2567553 N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 2034357-34-9

N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2567553
CAS No.: 2034357-34-9
M. Wt: 393.46
InChI Key: DRWMYQOEZWBTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H23N5O4S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Binge Eating

Research involving compounds with similar structural features to N1-(2-cyanophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide has shown their relevance in studying orexin receptors, which are implicated in feeding, arousal, stress, and drug abuse. A study explored the effects of selective orexin receptor antagonists on compulsive food consumption, suggesting potential applications in treating binge eating disorders and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Neuroinflammation Imaging

Another application is in the imaging of neuroinflammation, where compounds structurally related to this compound have been used as PET radiotracers. These compounds target the CSF1R, a microglia-specific marker, allowing for the noninvasive imaging of reactive microglia and the study of neuroinflammation in vivo. This is significant for understanding a variety of neuropsychiatric disorders (Horti et al., 2019).

Sigma Receptor Interaction

Sigma receptors are implicated in various physiological and pathological processes, including cancer and neurological diseases. Research on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and similar derivatives has explored their sigma-subtype affinities and selectivities, indicating potential applications in tumor research and therapy through sigma(1) antagonist activity (Berardi et al., 2005).

Metabolic Stability and Drug Development

Investigations into the metabolic stability of pharmaceutical compounds are crucial for drug development. Studies on various piperidine derivatives, including those structurally related to this compound, have provided insights into their adsorption, distribution, metabolism, and excretion (ADME) properties. This research aids in the design of molecules with improved pharmacokinetic profiles for therapeutic use (Zhang et al., 2007).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-21(2)27(25,26)22-9-7-13(8-10-22)12-19-16(23)17(24)20-15-6-4-3-5-14(15)11-18/h3-6,13H,7-10,12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWMYQOEZWBTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.